2-{[2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-{[2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is 434.11610963 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to a variety of biological effects . The interaction often involves the compound binding to the target receptor, which can lead to changes in the receptor’s activity and subsequent biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, often related to the biological activities mentioned above . The downstream effects of these pathway alterations can include a variety of cellular responses, potentially leading to the observed biological activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to have significant inhibitory activity, as indicated by ic50 values . This suggests that the compound may have a similar inhibitory effect on its target(s), leading to the observed biological activities .
Action Environment
Such factors can include ph, temperature, presence of other molecules, and more, and can significantly impact the compound’s effectiveness .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c22-18(29)17-13-7-4-8-15(13)31-20(17)25-16(28)10-26-11-23-19-14(21(26)30)9-24-27(19)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H2,22,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZWBNCQNABRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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